molecular formula C8H8ClFN2 B6164733 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride CAS No. 91481-22-0

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride

Cat. No.: B6164733
CAS No.: 91481-22-0
M. Wt: 186.61 g/mol
InChI Key: GHPSSQYGYKQUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a fluorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product. The crude product is then purified through recrystallization to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride
  • 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
  • 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride

Uniqueness

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

CAS No.

91481-22-0

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H

InChI Key

GHPSSQYGYKQUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.